CEP-28122 is a potent and selective inhibitor of anaplastic lymphoma kinase (ALK) [, , , , , , , , ]. ALK is a receptor tyrosine kinase that plays a crucial role in cell growth and survival. In several cancer types, including anaplastic large cell lymphoma (ALCL) and non-small cell lung cancer (NSCLC), ALK is often dysregulated due to genetic alterations like chromosomal translocations, mutations, or gene amplification. This dysregulation leads to constitutive ALK activation, which promotes tumorigenesis [, , ]. CEP-28122 functions by selectively targeting and inhibiting ALK activity, thereby disrupting the aberrant signaling pathways driving cancer cell proliferation and survival in these malignancies [, , ].
CEP-28122 was developed by Cephalon, Inc., and its synthesis has been extensively documented in scientific literature. It belongs to the class of small molecule inhibitors specifically targeting the ALK pathway, which is crucial for tumor growth and survival in certain malignancies. The compound's structure consists of three key components: a morpholine-substituted benzocycloheptane unit (A-ring), a diaminopyrimidine central core (B-ring), and a bicyclic amino amide fragment (C-ring) .
The synthesis of CEP-28122 involves an efficient eight-step process that integrates various chemical reactions. The initial strategy combined three structural elements to form the final compound:
The molecular structure of CEP-28122 can be described as follows:
The detailed structural analysis shows that CEP-28122’s design allows for selective binding to the ALK active site, inhibiting its activity effectively .
CEP-28122 acts primarily by inhibiting ALK activity, which is essential for cell proliferation in ALK-positive tumors. The mechanism involves:
Preclinical studies have shown that it effectively reduces tumor growth in xenograft models with sustained effects post-treatment .
CEP-28122 exhibits several notable physical and chemical properties:
These properties are crucial for its development as a therapeutic agent .
CEP-28122 has significant applications in cancer research and therapy:
The compound's robust pharmacological profile positions it as a promising candidate for further clinical development aimed at improving outcomes for patients with ALK-positive cancers .
CEP-28122 is a synthetically derived small-molecule inhibitor characterized by a complex multicyclic structure and significant three-dimensionality. Its molecular formula is C₂₈H₃₅ClN₆O₃, corresponding to a molecular weight of 539.07 g/mol [6] [9]. The compound typically exists as a crystalline solid with a calculated density of 1.357 ± 0.06 g/cm³ and a high boiling point of 786.9±70.0°C at 760 mmHg, indicating substantial thermal stability [9]. It demonstrates solubility in dimethyl sulfoxide (DMSO), facilitating its use in in vitro assays, but has limited aqueous solubility in its free base form. To address pharmaceutical limitations, a mesylate salt form (Related CAS: 2070009-30-0) was developed, enhancing water solubility while preserving biological activity [2] [9].
The systematic IUPAC name defining its stereochemistry is:(1S,2S,3R,4R)-3-[[5-Chloro-2-[[(7S)-4-methoxy-7-morpholin-4-yl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl]amino]pyrimidin-4-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide [6] [9]. This nomenclature precisely describes the bicyclic core (bicyclo[2.2.1]hept-5-ene), the chiral centers (specified by S/R configurations), the critical chloropyrimidinyl moiety, and the benzocycloheptenyl group linked via a morpholine ring. The stereochemistry at multiple chiral centers—particularly the (7S) benzocycloheptenyl configuration—is essential for optimal target engagement [6].
CEP-28122 exhibits high-affinity binding to the ATP-binding pocket of anaplastic lymphoma kinase (ALK), driven by complementary steric and electronic interactions. Biochemical assays using recombinant AL kinase domains demonstrated potent inhibition with an IC₅₀ of 1.9 ± 0.5 nM in a time-resolved fluorescence (TRF) enzymatic assay [1] [2]. Cellular assays confirmed this potency, showing concentration-dependent suppression of ALK autophosphorylation in ALK-positive anaplastic large-cell lymphoma (ALCL) KARPAS-299 cells (IC₅₀ = 20 nM) [2]. The binding is highly selective for activated ALK conformations, including those generated by fusion proteins (NPM-ALK, EML4-ALK) and full-length receptor variants implicated in neuroblastoma [1].
Structural biology analyses suggest that the [2.2.1] bicyclic core and the chloropyrimidine group form critical hydrogen bonds with the kinase hinge region, while the morpholine-containing benzocycloheptenyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site. This precise fit minimizes off-target interactions and underpins the compound’s >100-fold selectivity over many structurally related kinases [1] [2].
CEP-28122 functions as a competitive ATP-antagonist, directly binding to the catalytic site of ALK and preventing tyrosine phosphorylation of downstream substrates. In vitro studies showed rapid, concentration-dependent inhibition of NPM-ALK phosphorylation in KARPAS-299 cells, achieving >90% suppression at 100 nM within 2 hours of treatment [1]. Similar potency was observed against EML4-ALK in non-small cell lung cancer (NSCLC) H2228 cells and full-length ALK in neuroblastoma SK-N-SH cells, confirming broad applicability across ALK-driven malignancies [1].
In vivo pharmacodynamic studies in mouse xenograft models reinforced this mechanism. A single oral dose of 30 mg/kg achieved >90% inhibition of tumor ALK phosphorylation for over 12 hours, correlating with sustained pathway suppression (e.g., reduced STAT3, AKT, and ERK phosphorylation) [1]. This durable target engagement translated to dose-dependent antitumor efficacy across multiple ALK-positive xenograft models:
Table 1: In Vivo Efficacy of CEP-28122 in ALK-Positive Xenografts [1] [4]
Tumor Model | Cell Line/Type | Dosing Regimen | Antitumor Response |
---|---|---|---|
ALCL | KARPAS-299 | 30 mg/kg BID, 14d | Complete regression (100% TGI*) |
NSCLC | H2228 | 30 mg/kg BID, 28d | Near-complete regression (98% TGI) |
Neuroblastoma | SK-N-SH | 30 mg/kg BID, 21d | Significant growth inhibition (85% TGI) |
TRAF1-ALK hPDT** | Primary human ALCL | 100 mg/kg BID, 14d | Sustained regression; no relapse at 60 days post-Tx |
TGI: Tumor Growth Inhibition; *Human Patient-Derived Tumorgraft
Notably, in the aggressive TRAF1-ALK-driven ALCL model, CEP-28122 induced profound tumor regressions but failed to eradicate all malignant cells, suggesting residual survival mechanisms despite potent ALK blockade [4].
CEP-28122 demonstrates exceptional kinase selectivity, a key attribute minimizing off-target toxicities. Broad profiling against >100 kinases revealed significant inhibition (IC₅₀ < 100 nM) primarily against ALK and the related kinase Flt4 (VEGFR-3; IC₅₀ = 46 ± 10 nM) [1]. Weak activity was observed against MET (IC₅₀ > 1,000 nM), contrasting sharply with the dual ALK/MET inhibition profile of crizotinib [1] [5]. Other non-target kinases, including insulin receptor (InsR), EGFR, and SRC family kinases, were unaffected at concentrations up to 10 µM.
Table 2: Kinase Selectivity Profile of CEP-28122 [1] [2]
Kinase | IC₅₀ (nM) | Kinase Family | Clinical Relevance of Off-Target Inhibition |
---|---|---|---|
ALK | 1.9 ± 0.5 | Insulin receptor | Primary target; driver in multiple cancers |
Flt4 (VEGFR3) | 46 ± 10 | VEGFR | Lymphangiogenesis; weaker inhibition vs. ALK |
ROS1 | >1000 | Insulin receptor | Crizotinib target; no significant inhibition |
MET | >1000 | HGF receptor | Crizotinib target; no significant inhibition |
InsR | >10,000 | Insulin receptor | Metabolic regulation; unaffected |
EGFR | >10,000 | EGFR | Associated with rash/diarrhea; unaffected |
This selectivity stems from CEP-28122’s optimized interaction with unique residues within the ALK ATP-binding pocket (e.g., the gatekeeper L1196 residue), which are poorly conserved in other kinases [1] [5]. The compound’s inability to inhibit MET or ROS1 highlights its distinct pharmacological niche compared to first-generation ALK inhibitors and positions it as a tool for studying "pure" ALK-driven pathophysiology [5] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7